molecular formula C23H25NO5S B10896349 3-{[3-(Ethoxycarbonyl)-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[3-(Ethoxycarbonyl)-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10896349
M. Wt: 427.5 g/mol
InChI Key: ZVGISPQPEQGMCF-UHFFFAOYSA-N
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Description

3-({[3-(ETHOXYCARBONYL)-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(ETHOXYCARBONYL)-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the thienyl and bicycloheptane intermediates. The key steps include:

    Formation of the Thienyl Intermediate:

    Coupling Reaction: The thienyl intermediate is then coupled with a bicycloheptane derivative through an amide bond formation.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and methylphenyl groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds

Scientific Research Applications

3-({[3-(ETHOXYCARBONYL)-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **3-(ETHOXYCARBONYL)-4-(4-METHYLPHENYL)-2-THIENYLAMINE
  • **BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

Uniqueness

The uniqueness of 3-({[3-(ETHOXYCARBONYL)-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID lies in its combined structural features, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.

Properties

Molecular Formula

C23H25NO5S

Molecular Weight

427.5 g/mol

IUPAC Name

3-[[3-ethoxycarbonyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C23H25NO5S/c1-3-29-23(28)19-16(13-6-4-12(2)5-7-13)11-30-21(19)24-20(25)17-14-8-9-15(10-14)18(17)22(26)27/h4-7,11,14-15,17-18H,3,8-10H2,1-2H3,(H,24,25)(H,26,27)

InChI Key

ZVGISPQPEQGMCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3C4CCC(C4)C3C(=O)O

Origin of Product

United States

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